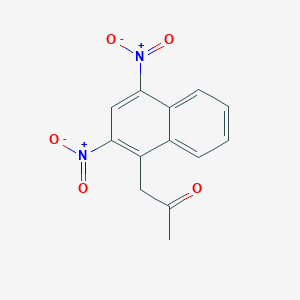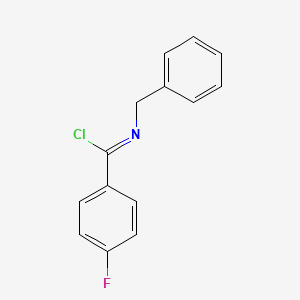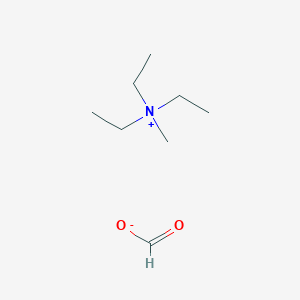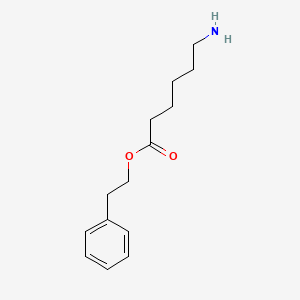
1-(2,4-Dinitronaphthalen-1-yl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dinitronaphthalen-1-yl)propan-2-one is an organic compound that features a naphthalene ring substituted with two nitro groups and a propanone moiety
準備方法
The synthesis of 1-(2,4-Dinitronaphthalen-1-yl)propan-2-one typically involves the nitration of naphthalene followed by a Friedel-Crafts acylation reaction. The nitration process introduces nitro groups at the 2 and 4 positions of the naphthalene ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting dinitronaphthalene is then subjected to Friedel-Crafts acylation using propanone in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
化学反応の分析
1-(2,4-Dinitronaphthalen-1-yl)propan-2-one undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups, making the aromatic ring more susceptible to nucleophilic attack.
Oxidation: The propanone moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, potassium permanganate, and chromium trioxide. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(2,4-Dinitronaphthalen-1-yl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
作用機序
The mechanism by which 1-(2,4-Dinitronaphthalen-1-yl)propan-2-one exerts its effects is primarily through its interactions with molecular targets in biological systems. The nitro groups can undergo redox reactions, generating reactive intermediates that can interact with cellular components. These interactions can lead to the modulation of various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
1-(2,4-Dinitronaphthalen-1-yl)propan-2-one can be compared with other similar compounds such as:
2,4-Dinitrophenol: This compound also contains nitro groups but differs in its overall structure and reactivity.
1-Naphthalen-2-yl-propan-1-one: This compound is structurally similar but lacks the nitro groups, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a naphthalene ring with nitro groups and a propanone moiety, which imparts distinct chemical and biological properties.
特性
| 158812-04-5 | |
分子式 |
C13H10N2O5 |
分子量 |
274.23 g/mol |
IUPAC名 |
1-(2,4-dinitronaphthalen-1-yl)propan-2-one |
InChI |
InChI=1S/C13H10N2O5/c1-8(16)6-11-9-4-2-3-5-10(9)12(14(17)18)7-13(11)15(19)20/h2-5,7H,6H2,1H3 |
InChIキー |
KCNFPLFQJJCWCP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Propanol, 3-[[(4-methoxyphenyl)diphenylmethyl]thio]-](/img/structure/B14266084.png)
![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid](/img/structure/B14266091.png)

![3-[(tert-Butoxycarbonyl)sulfanyl]propanoic acid](/img/no-structure.png)


![4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline](/img/structure/B14266124.png)
